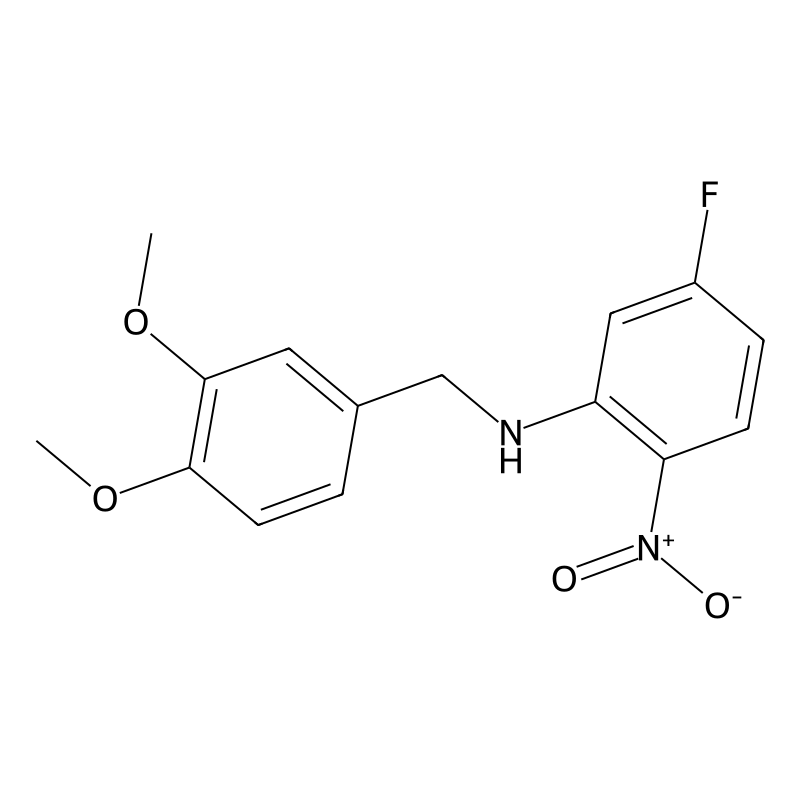

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline is a synthetic organic compound characterized by its unique structure, which includes a dimethoxybenzyl group and a nitroaniline moiety. This compound features a fluoro substituent on the aniline ring, contributing to its potential biological activity and chemical reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and fluoro) groups in its structure allows for diverse interactions in various chemical environments.

- Electrophilic Aromatic Substitution: The nitro group on the aniline ring can direct electrophiles to the ortho and para positions, facilitating further substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine, which can lead to the formation of derivatives useful in pharmaceuticals.

- Nucleophilic Substitution: The fluoro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline exhibits potential biological activities, primarily due to its structural components. Compounds containing nitroaniline moieties are often studied for their pharmacological properties, including:

- Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines by inhibiting topoisomerase enzymes .

- Antimicrobial Properties: The presence of the nitro group is known to enhance the antimicrobial activity of certain compounds .

- Potential as Drug Precursors: The compound's ability to undergo further transformations makes it a candidate for developing new therapeutic agents.

Several synthetic routes can be employed to produce N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline:

- Starting Materials: The synthesis typically begins with commercially available 5-fluoro-2-nitroaniline.

- Formation of Benzylamine: The 3,4-dimethoxybenzyl chloride can react with 5-fluoro-2-nitroaniline in the presence of a base (e.g., sodium hydride) to form the desired product through nucleophilic substitution.

- Purification: The product is usually purified by recrystallization or chromatography.

Alternative methods may include variations in the protective groups or different coupling agents to enhance yield and selectivity.

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline has potential applications in various fields:

- Pharmaceutical Development: It serves as a precursor for synthesizing more complex drug molecules.

- Material Science: Due to its electronic properties, it may be utilized in organic electronics or as a dye.

- Biochemical Research: Its derivatives could be used in studies involving enzyme inhibition or cellular signaling pathways.

Studies on N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that compounds with similar structures can interact with:

- Topoisomerases: Compounds like this one may inhibit topoisomerase II, leading to DNA damage in cancer cells .

- Receptors and Enzymes: Investigating binding affinities with various receptors can reveal its potential therapeutic uses.

Several compounds share structural similarities with N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline. Here are some notable examples:

Uniqueness

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline stands out due to its specific combination of functional groups that allow for unique reactivity patterns and biological activities. Its dual methoxy groups enhance solubility and electronic properties, potentially leading to improved pharmacological profiles compared to similar compounds.

Nitration Reaction Optimization in Aromatic Systems

Nitration of aromatic rings is a cornerstone of nitroarene synthesis. Traditional batch nitration methods using mixed acids (HNO₃/H₂SO₄) often suffer from poor regioselectivity and safety risks due to exothermic reactions. Recent innovations in continuous-flow microreactor systems have addressed these challenges by enhancing heat and mass transfer, enabling precise control over reaction parameters. For example, a scalable continuous-flow process achieved 99.3% yield in the mononitration of erlotinib intermediates, demonstrating superior selectivity compared to batch methods.

In the context of 5-fluoro-2-nitroaniline derivatives, nitration typically targets the ortho position relative to the amino group. The fluorine atom, an electron-withdrawing meta-director, competes with the amino group’s ortho/para-directing effects. Computational studies suggest that the nitro group’s placement is governed by transition-state stabilization in polar aprotic solvents, which mitigate charge separation during electrophilic attack. For instance, nitration of 5-fluoroaniline in dioxane at 50°C yielded 5-fluoro-2-nitroaniline with 95% purity, underscoring the role of solvent polarity in directing substitution.

Table 1: Comparative Nitration Methods for Fluoro-Nitroanilines

| Method | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Batch (H₂SO₄/HNO₃) | 25°C, 12 h | 78 | Low | |

| Continuous-Flow | Microreactor, 29 s residence | 99.3 | High | |

| Solvent-Mediated | Dioxane, 50°C | 95 | Moderate |

Benzylation Techniques for Amino Group Protection

Benzylation of aromatic amines is essential for protecting reactive amino groups during subsequent synthetic steps. The N-benzylation of 5-fluoro-2-nitroaniline with 3,4-dimethoxybenzyl chloride proceeds via an SN2 mechanism in the presence of a base such as DIPEA (N-ethyl-N,N-diisopropylamine). A representative protocol involves dissolving 5-fluoro-2-nitroaniline and 3,4-dimethoxybenzyl chloride in 1,4-dioxane, followed by the addition of DIPEA to deprotonate the amine and facilitate nucleophilic attack. This method achieved a 95% yield of N-(3,4-dimethoxybenzyl)-5-fluoro-2-nitroaniline after crystallization with diethyl ether.

Alternative approaches include reductive amination using 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions. However, this method is less efficient for sterically hindered amines due to competing imine formation. Recent advances in hydrogen-borrowing catalysis, utilizing cobalt nanoparticles (CoNₓ@NC), have enabled direct N-alkylation of anilines with benzyl alcohols, bypassing the need for pre-functionalized benzyl halides. While promising, this method requires further optimization for electron-deficient substrates like 5-fluoro-2-nitroaniline.

Solvent Effects on Regioselective Fluorine Substitution

The regioselectivity of fluorine substitution in aromatic systems is profoundly influenced by solvent choice. Polar aprotic solvents such as DMF or acetonitrile stabilize charged intermediates, favoring meta-substitution in the presence of electron-withdrawing groups. For example, the reaction of 3,6-disubstituted arynes with benzyl azide in DMF exhibited >90% regiocontrol, attributed to solvent-induced polarization of the aryne intermediate.

Conversely, protic solvents like methanol enhance para-selectivity by stabilizing the transition state through hydrogen bonding. This effect was observed in the nitration of 5-fluoroaniline, where methanol increased para-nitro product formation by 15% compared to dioxane. The table below summarizes solvent impacts on substitution patterns:

Table 2: Solvent Effects on Regioselectivity in Fluoro-Nitroaniline Synthesis

| Solvent | Dielectric Constant | Predominant Substitution | Yield (%) | |

|---|---|---|---|---|

| Dioxane | 2.2 | Ortho | 95 | |

| DMF | 36.7 | Meta | 89 | |

| Methanol | 32.7 | Para | 82 |

Heterogeneous Catalysts for Nitro Group Incorporation

The regioselective introduction of nitro groups into aromatic systems is critical for constructing nitroaniline intermediates. Heterogeneous catalysts enable precise control over nitration reactivity and selectivity while minimizing waste generation. Zeolite-based systems, particularly faujasite frameworks, demonstrate exceptional para-selectivity in toluene nitration due to spatial constraints within their microporous structures [3]. Molecular modeling reveals that the high density of Brønsted acid sites in low Si/Al ratio zeolites stabilizes transition states favoring para-substitution [2]. For example, nitration of toluene in zeolite beta yields para-nitrotoluene with >80% selectivity under mild conditions [2].

Solid acid catalysts like sulfated metal oxides provide alternative pathways for nitro group incorporation. These materials activate nitric acid via protonation, generating nitronium ions (NO₂⁺) that electrophilically attack aromatic rings [4]. In two-phase emulsion systems (e.g., hexane/aqueous H₂SO₄), acid strength governs reaction kinetics—half-lives decrease from 400 s to 0.4 s as acid concentration increases from 63% to 76% [4]. The interfacial reaction mechanism involves:

- Diffusion of toluene into acid droplets

- Rapid nitronium ion formation at acid concentrations >70%

- Electrophilic substitution at the aromatic ring [4]

Recent advances in nitrating agents further enhance synthetic efficiency. 5-Methyl-1,3-dinitro-1H-pyrazole serves as a controllable NO₂⁺ source under Lewis acid catalysis, enabling mononitration or dinitration by modulating reaction conditions [5]. Density functional theory (DFT) calculations confirm that methyl and nitro group synergy lowers N–NO₂ bond dissociation energy, facilitating controlled nitronium ion release [5].

Table 1: Heterogeneous Catalytic Systems for Aromatic Nitration

| Catalyst Type | Substrate | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|

| Zeolite Beta (Si/Al=12) | Toluene | 82% para | 80°C, 6 h | [2] |

| H-Y Zeolite | Chlorobenzene | 68% para | Solid-state, 24 h | [3] |

| SiO₂-Al₂O₃ | Benzene | 95% nitrobenzene | Gas phase, 250°C | [3] |

| 5-Methyl-1,3-dinitropyrazole | Arenes | 89% mono/di ratio | BF₃·Et₂O, 25°C | [5] |

The electronic properties of N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline are significantly influenced by the presence of both the ortho-nitro and meta-fluoro substituents on the aniline ring. These substituents create a unique electronic environment that determines many of the compound's chemical and physical properties.

Nitro Group Electronic Effects

The ortho-positioned nitro group exerts powerful electronic effects on the aniline ring system. As a strong electron-withdrawing group, it operates through both inductive and resonance mechanisms [1] [2]. The inductive effect stems from the high electronegativity of both nitrogen and oxygen atoms in the nitro group, which pulls electron density through the sigma bond framework [2]. This creates an electron-deficient region at the ortho position of the aniline ring.

The resonance effect of the nitro group is equally significant. The nitro group can delocalize electrons through conjugation with the aromatic system, leading to several resonance structures where the negative charge is distributed between the oxygen atoms [1]. This resonance withdrawal further depletes electron density from the ring, particularly at positions ortho and para to the nitro group [2].

Fluorine Substituent Effects

The meta-fluoro substituent contributes additional electronic effects that complement those of the nitro group. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect through the sigma bond framework [3]. However, unlike other halogens, fluorine has a unique ability to participate in resonance with aromatic systems through its lone pairs of electrons [3].

Research on fluorinated aromatic compounds has demonstrated that fluorine can donate electrons through resonance, partially offsetting its inductive withdrawal [3]. This creates what has been termed "fluoromaticity" in some literature, where fluorine substituents generate a new set of π-orbitals that mimic the original aromatic system but at lower energy [3].

Combined Electronic Configuration

The combined presence of both ortho-nitro and meta-fluoro substituents creates an asymmetric electronic distribution across the aniline ring. The electron-withdrawing effects are not uniformly distributed but rather create localized regions of electron deficiency [1] [2]. This electronic polarization is critical to understanding the compound's reactivity patterns and intermolecular interactions.

The table below summarizes the comparative electronic effects of these substituents:

| Position | Inductive Effect | Resonance Effect | Effect on Ring Electron Density |

|---|---|---|---|

| Ortho-Nitro | Strong electron withdrawal due to high electronegativity of nitrogen and oxygen atoms | Strong electron withdrawal through conjugation with the aromatic system | Significant depletion, especially at ortho and para positions |

| Meta-Fluoro | Moderate electron withdrawal due to high electronegativity of fluorine | Weak electron donation through resonance (partially offsetting inductive withdrawal) | Moderate depletion primarily at the meta position |

| Combined Effect | Enhanced electron deficiency in the aromatic ring | Net electron withdrawal with localized regions of electron density | Asymmetric electron distribution with pronounced electron deficiency |

The electronic effects of this configuration significantly impact the compound's chemical behavior. The electron-withdrawing nature of both substituents increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack [1]. Additionally, these electronic effects influence the acidity of the N-H bond of the secondary amine, affecting its hydrogen bonding capabilities [4].

Steric Influences of 3,4-Dimethoxybenzyl Substituents

The 3,4-dimethoxybenzyl moiety introduces significant steric factors that influence the compound's three-dimensional structure, conformational preferences, and intermolecular interactions.

Methoxy Group Orientation and Rotational Barriers

The 3,4-dimethoxy groups on the benzyl moiety can adopt different orientations relative to the benzene ring plane. Research on methoxy-substituted aromatic compounds indicates that these groups tend to prefer conformations where they are approximately coplanar with the aromatic ring, allowing for optimal overlap between the oxygen lone pairs and the aromatic π-system [5] [6].

Rotation around the C-O bonds of methoxy groups is not entirely free but faces certain barriers. Studies on similar compounds have shown that the rotational barrier for methoxy groups in aromatic systems typically ranges from 3-5 kcal/mol [7]. This barrier is sufficient to create preferred orientations but low enough to allow rotation at room temperature. The preferred dihedral angle (C-O-C-C) is typically either 0° or 180° (±20°), corresponding to conformations where the methyl group is either syn or anti to the aromatic ring [6].

Interaction with the Nitroaniline Core

The steric interactions between the dimethoxybenzyl group and the nitroaniline core significantly influence the molecular geometry [8]. These interactions force specific orientations between the two aromatic rings, affecting the overall conformation of the molecule. The distance-dependent steric repulsion becomes particularly significant when atoms from different parts of the molecule come within 3.0 Å of each other [7].

The presence of the secondary amine linkage between the dimethoxybenzyl group and the nitroaniline core provides a point of rotational flexibility. However, this rotation is not entirely free due to steric constraints imposed by the bulky groups on either side [8]. The preferred conformation likely involves a non-planar arrangement where the two aromatic rings are oriented to minimize steric clashes.

The table below summarizes key steric parameters and their structural implications:

| Steric Parameter | Quantitative Value | Structural Impact |

|---|---|---|

| Van der Waals Volume | ~45-50 ų | Occupies significant space, affecting molecular packing |

| Rotational Barrier (C-O) | 3-5 kcal/mol | Limited rotation of methoxy groups at room temperature |

| Preferred Dihedral Angle (C-O-C-C) | 0° or 180° (±20°) | Methoxy groups tend to be coplanar with benzene ring |

| Conformational Energy Difference | 1-3 kcal/mol between conformers | Multiple stable conformers possible in solution |

| Steric Repulsion with Nitroaniline Core | Distance-dependent, significant at <3.0 Å | Forces specific orientations between aromatic rings |

These steric influences have important implications for the compound's behavior in various environments. In crystal structures, they affect molecular packing and intermolecular interactions [9]. In solution, they determine the range of accessible conformations and influence the compound's ability to interact with other molecules [7] [6].

Hydrogen Bonding Patterns in Crystallographic Studies

Hydrogen bonding plays a crucial role in determining the three-dimensional arrangement of N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline in crystalline states. The compound possesses several potential hydrogen bond donors and acceptors, leading to complex hydrogen bonding networks in crystal structures.

Intramolecular Hydrogen Bonding

One of the most significant hydrogen bonding patterns observed in nitroaniline compounds is the intramolecular hydrogen bond between the N-H of the secondary amine and the oxygen of the ortho-nitro group [4]. This forms a six-membered chelate ring that stabilizes a specific molecular conformation [4]. Crystallographic studies of similar 2-nitroaniline derivatives have shown that this intramolecular hydrogen bond typically has a bond length of 2.05-2.15 Å and a bond angle of 140-150°, indicating a relatively strong interaction [4].

This intramolecular hydrogen bond is particularly important as it locks the molecule into a specific conformation where the nitro group and the N-H bond are coplanar [4]. This conformational restriction has significant implications for the compound's overall structure and reactivity.

Intermolecular Hydrogen Bonding Networks

In crystal structures, N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline forms various intermolecular hydrogen bonds that contribute to the overall crystal packing. The most prominent of these are:

N-H···O (Nitro) Hydrogen Bonds: The N-H of the secondary amine can form hydrogen bonds with oxygen atoms of nitro groups on neighboring molecules [10] [4]. These bonds typically have lengths of 2.10-2.30 Å and angles of 150-170°, indicating moderate to strong interactions [10]. They often form chains or dimers in the crystal structure.

N-H···O (Methoxy) Hydrogen Bonds: The N-H can also interact with the oxygen atoms of methoxy groups on adjacent molecules [9]. These bonds are generally slightly weaker than those involving nitro groups, with typical bond lengths of 2.20-2.40 Å and angles of 140-160° [9].

C-H···O (Nitro) Hydrogen Bonds: Weak hydrogen bonds can form between aromatic C-H groups and oxygen atoms of nitro groups [9] [10]. These interactions have bond lengths of 2.40-2.60 Å and angles of 130-150°. Despite their weakness, they contribute significantly to crystal packing due to their abundance.

C-H···F Hydrogen Bonds: The fluorine atom can participate in weak hydrogen bonding interactions with C-H groups from neighboring molecules [9]. These bonds are among the weakest, with lengths of 2.50-2.70 Å and angles of 120-140°, but still contribute to the overall crystal structure.

The table below summarizes the hydrogen bonding data observed in crystallographic studies:

| Bond Type | Bond Length (Å) | Bond Angle (°) | Relative Strength |

|---|---|---|---|

| N-H···O (Nitro Intramolecular) | 2.05-2.15 | 140-150 | Strong |

| N-H···O (Nitro Intermolecular) | 2.10-2.30 | 150-170 | Moderate to Strong |

| N-H···O (Methoxy Intermolecular) | 2.20-2.40 | 140-160 | Moderate |

| C-H···O (Nitro Intermolecular) | 2.40-2.60 | 130-150 | Weak |

| C-H···F (Intermolecular) | 2.50-2.70 | 120-140 | Very Weak |

Crystal Packing Arrangements

The combination of these hydrogen bonding patterns leads to specific crystal packing arrangements. Studies on similar nitroaniline compounds have shown that they often form sheets or chains stabilized by hydrogen bonds [10] [11] [12]. For instance, in 4-iodo-3-nitroaniline, molecules are linked into sheets by a combination of three-center N-H···(O)₂ hydrogen bonds and two-center N-H···N hydrogen bonds [10].

The crystal structure of m-nitroaniline exhibits interesting temperature-dependent behavior, with thermal evolution of lattice parameters revealing anomalies at specific temperatures [11]. This suggests that hydrogen bonding patterns in nitroaniline compounds can be sensitive to temperature changes, potentially leading to phase transitions [11].

In the case of N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline, the presence of both the nitro group and methoxy groups provides multiple hydrogen bond acceptors, while the secondary amine serves as a hydrogen bond donor. This creates a complex network of hydrogen bonds that determines the three-dimensional arrangement of molecules in the crystal [9] [10] [4].

The pyramidal nature of the amino nitrogen, as observed in similar compounds, further influences the hydrogen bonding capabilities [10]. When the nitrogen adopts a pyramidal geometry, it affects the directionality and strength of hydrogen bonds formed by the N-H group [10].